molecular formula C19H20N4O3 B7147179 N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide

Cat. No.: B7147179
M. Wt: 352.4 g/mol
InChI Key: MZKPOZXULSDXCK-UHFFFAOYSA-N
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Description

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives.

Properties

IUPAC Name

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-26-18-7-5-16(9-15(18)10-24)22-19(25)14-4-6-17(13(2)8-14)23-12-20-11-21-23/h4-9,11-12,24H,3,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKPOZXULSDXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

N-[4-ethoxy-3-(hydroxymethyl)phenyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.

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